molecular formula C5H3F7O B8780152 Perfluoropropoxyethylene CAS No. 6996-01-6

Perfluoropropoxyethylene

Cat. No.: B8780152
CAS No.: 6996-01-6
M. Wt: 212.07 g/mol
InChI Key: DAVCAHWKKDIRLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perfluoropropoxyethylene is a fluorinated organic compound with the molecular formula C5H3F7O. It is a colorless liquid that is used in various industrial and scientific applications due to its unique chemical properties. The compound is known for its high thermal stability and resistance to chemical reactions, making it valuable in specialized fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perfluoropropoxyethylene typically involves the reaction of heptafluoropropyl iodide with vinyl ether under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation and other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Perfluoropropoxyethylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Perfluoropropoxyethylene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Perfluoropropoxyethylene involves its interaction with molecular targets through its fluorinated groups. These interactions can lead to the inhibition of enzyme activity or alteration of molecular pathways. The compound’s high electronegativity and thermal stability allow it to form strong bonds with target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane: Similar in structure but with a methoxy group instead of a vinyloxy group.

    1,1,1,2,3,3,3-Heptafluoropropane: A simpler fluorinated propane without the vinyloxy group.

    Hexafluoropropylene: Contains fewer fluorine atoms and lacks the vinyloxy group.

Uniqueness

Perfluoropropoxyethylene is unique due to its combination of a highly fluorinated backbone and a reactive vinyloxy group. This combination imparts both high stability and reactivity, making it suitable for specialized applications in various fields .

Properties

CAS No.

6996-01-6

Molecular Formula

C5H3F7O

Molecular Weight

212.07 g/mol

IUPAC Name

1-ethenoxy-1,1,2,2,3,3,3-heptafluoropropane

InChI

InChI=1S/C5H3F7O/c1-2-13-5(11,12)3(6,7)4(8,9)10/h2H,1H2

InChI Key

DAVCAHWKKDIRLY-UHFFFAOYSA-N

Canonical SMILES

C=COC(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.